molecular formula C95H184O41 B8205407 Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched

Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched

Cat. No.: B8205407
M. Wt: 1982.4 g/mol
InChI Key: GREZPKDOHVVVDQ-UHFFFAOYSA-N
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Description

Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched is a nonionic surfactant widely used in various industrial applications. It is a member of the nonylphenol ethoxylates family, known for its effective emulsifying, dispersing, and wetting properties. This compound is commonly used in detergents, cleaners, and other formulations due to its ability to reduce surface tension and enhance the solubility of hydrophobic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched is synthesized through the polymerization of nonylphenol with ethylene oxide. The reaction typically involves the following steps:

    Alkylation: Nonylphenol is produced by the alkylation of phenol with nonene.

    Ethoxylation: Nonylphenol is then reacted with ethylene oxide under controlled conditions to form the ethoxylated product. .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale ethoxylation reactors where nonylphenol and ethylene oxide are combined under specific temperature and pressure conditions. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched is extensively used in scientific research due to its surfactant properties:

Mechanism of Action

The primary mechanism of action of Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched involves its surfactant properties. The compound reduces surface tension by aligning at the interface between hydrophobic and hydrophilic substances, thereby enhancing solubility and dispersion. It interacts with molecular targets such as lipid bilayers in biological membranes, facilitating the breakdown of cell membranes and the release of intracellular contents .

Comparison with Similar Compounds

Similar Compounds

  • Poly(oxy-1,2-ethanediyl),a-(4-nonylphenyl)-w-hydroxy-, branched
  • Poly(oxy-1,2-ethanediyl),a-sulfo-w-(nonylphenoxy)-, sodium salt
  • Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched, phosphates

Uniqueness

This compound is unique due to its branched structure, which enhances its solubility and interaction with various substances. This structural feature makes it more effective as an emulsifier and wetting agent compared to its linear counterparts .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H184O41/c1-2-3-4-5-6-7-8-9-94-10-12-95(13-11-94)136-93-92-135-91-90-134-89-88-133-87-86-132-85-84-131-83-82-130-81-80-129-79-78-128-77-76-127-75-74-126-73-72-125-71-70-124-69-68-123-67-66-122-65-64-121-63-62-120-61-60-119-59-58-118-57-56-117-55-54-116-53-52-115-51-50-114-49-48-113-47-46-112-45-44-111-43-42-110-41-40-109-39-38-108-37-36-107-35-34-106-33-32-105-31-30-104-29-28-103-27-26-102-25-24-101-23-22-100-21-20-99-19-18-98-17-16-97-15-14-96/h10-13,96H,2-9,14-93H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREZPKDOHVVVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H184O41
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1982.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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